Dichloro(isocyanato)methane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(isocyanato)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NO/c3-2(4)5-1-6/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCPZZPMNGWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(Cl)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596522 | |
| Record name | Dichloro(isocyanato)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40633-48-5 | |
| Record name | Dichloro(isocyanato)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dichloro Isocyanato Methane
Process Optimization and Yield Enhancement in Dichloro(isocyanato)methane Synthesis
The optimization of synthetic processes for this compound is crucial for improving reaction yield, minimizing the formation of impurities, and ensuring the stability of the final product. Key parameters that are manipulated to achieve these goals include the choice of catalysts and additives, the solvent system, and the physical conditions of the reaction such as temperature and pressure.
Influence of Catalysts and Additives (e.g., Morpholine Analogues for stability)
Catalysts play a pivotal role in the synthesis of isocyanates, generally by facilitating the reaction of precursor amines with a carbonyl source or by promoting rearrangement reactions. In non-phosgene routes, which are gaining attention for their reduced environmental impact, transition metal catalysts are often employed. nih.govresearchgate.net For instance, Group VIII metal complexes are prominent in the carbonylation of nitroaromatic compounds to produce isocyanates. researchgate.net While specific catalytic systems for this compound are not extensively detailed in available literature, principles from analogous isocyanate syntheses can be applied.
Table 1: Potential Catalyst Systems for Isocyanate Synthesis
| Catalyst Type | Example(s) | Potential Role in Synthesis |
|---|---|---|
| Group VIII Metal Complexes | Palladium (Pd), Rhodium (Rh) based complexes | Catalyzing carbonylation of nitro or amino compounds. nih.govresearchgate.net |
| Single-Component Metal | Zinc (Zn) based catalysts | High activity and cost-effectiveness in carbamate (B1207046) decomposition to isocyanates. nih.gov |
Role of Solvent Systems and Reaction Media (e.g., dichloromethane (B109758), DMSO, DMF)
The choice of solvent is a critical factor in the synthesis of isocyanates as it can significantly influence reaction rates, selectivity, and product stability. Solvents not only provide a medium for the reaction but can also participate in the reaction profile energetically and chemically. nih.gov For isocyanate synthesis, polar aprotic solvents are often favored.
Commonly used solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective in facilitating reactions involving isocyanates. researchgate.net Dichloromethane is also a widely used process solvent in the chemical industry for various manufacturing processes. nih.gov The properties of the solvent, such as its polarity and ability to solvate intermediates, can dictate the reaction pathway and efficiency. For example, studies on other isocyanates have shown that reaction rates can increase in solvents with strong ionizing properties due to specific solvation effects. researchgate.net
Table 2: Properties of Common Solvents in Isocyanate Synthesis
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Classification |
|---|---|---|---|---|
| Dichloromethane | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 47.2 | Polar Aprotic |
Temperature, Pressure, and Reaction Time Effects
The physical parameters of temperature, pressure, and reaction time are fundamental levers for optimizing chemical syntheses, including that of this compound. These factors are interdependent and must be carefully balanced to maximize product yield and purity while minimizing energy consumption and by-product formation.
Temperature: Higher reaction temperatures generally lead to increased reaction rates. However, excessive temperatures can promote undesirable side reactions, such as the formation of polymeric residues, or cause the decomposition of the desired product or catalyst. google.com For many organic syntheses, finding an optimal temperature range is key to achieving high conversion of reactants without compromising selectivity. mdpi.com
Pressure: Pressure is a particularly important parameter in syntheses involving gaseous reactants, such as the phosgenation route to isocyanates or methods using carbon monoxide. nih.govgoogle.com Adjusting the pressure can influence reaction equilibria and increase the concentration of gaseous reactants in the liquid phase, thereby accelerating the reaction rate.
Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of starting materials. However, prolonged reaction times can increase the likelihood of by-product formation and product degradation. Optimization studies often involve kinetic analysis to determine the point at which the concentration of the desired product is maximized. researchgate.net
Table 3: General Effects of Reaction Parameters on Isocyanate Synthesis
| Parameter | Effect of Increase | Potential Drawbacks of Excess | Optimization Goal |
|---|---|---|---|
| Temperature | Increases reaction rate | Formation of by-products, decomposition, catalyst deactivation | Maximize rate and selectivity while maintaining stability |
| Pressure | Increases concentration of gaseous reactants, enhances rate | Increased equipment cost and complexity | Ensure sufficient reactant concentration for efficient reaction |
| Reaction Time | Increases reactant conversion | Increased by-product formation, product degradation | Achieve maximum conversion before side reactions dominate |
Strategies for By-product Reduction and Purity Improvement
A key aspect of process optimization is the development of effective strategies for minimizing the formation of by-products and for purifying the crude product. In isocyanate synthesis, common impurities can include unreacted starting materials, residues of catalysts and solvents, and polymeric materials formed through side reactions. google.com
By-product formation can be minimized by carefully controlling the reaction conditions as described previously (catalyst selection, solvent, temperature, etc.). For instance, maintaining an optimal temperature can prevent the thermal degradation or polymerization of the isocyanate product.
Post-synthesis purification is essential to obtain this compound of high purity. The most common industrial method for purifying isocyanates is distillation. google.comjustia.com Given the reactive nature of isocyanates, techniques like thin-film evaporation or fractional distillation under reduced pressure are often employed. These methods help to separate the desired isocyanate from less volatile polymeric residues and more volatile components like solvents or excess reagents (e.g., phosgene (B1210022) in older synthesis routes). google.com
Table 4: Common Impurities and Purification Strategies in Isocyanate Production
| Impurity Type | Origin | Purification/Reduction Strategy |
|---|---|---|
| Excess Reagents (e.g., phosgene) | Incomplete reaction | Distillation, stripping with inert gas. google.com |
| Solvents | Reaction medium | Distillative separation. google.comjustia.com |
| Polymeric Residues | Side reactions, product degradation | Distillation, thin-film evaporation. google.com |
Advanced Spectroscopic Characterization and Structural Analysis of Dichloro Isocyanato Methane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation4.2.1. Proton Nuclear Magnetic Resonance (¹H NMR)4.2.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)4.2.3. Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Additionally, without any mention of other chemical compounds in the context of Dichloro(isocyanato)methane's spectroscopic analysis, the requested table of all compound names cannot be created.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a cornerstone in the elucidation of the molecular structure and composition of this compound. Various ionization and analysis techniques provide complementary information regarding its molecular weight and fragmentation behavior.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. nih.gov For this compound, with a molecular formula of C₂HCl₂NO, the monoisotopic mass is calculated to be 124.943519 Da. nih.govepa.gov While the molecular ion peak (M⁺) may be observed, EI-MS spectra are often dominated by fragment ions resulting from the high-energy ionization process.
Common fragmentation pathways for halogenated compounds involve the loss of halogen atoms or other neutral fragments. nih.gov For this compound, significant fragmentation ions would be expected from the loss of chlorine atoms ([M-Cl]⁺) and the cleavage of the isocyanate group. The fragmentation of related isocyanate compounds often involves complex rearrangements. nih.gov
Table 1: Predicted Fragmentation Data for this compound in EI-MS
| Fragment Ion | Proposed Structure | m/z (calculated) |
| [C₂HCl₂NO]⁺ | Molecular Ion | 124.94 |
| [C₂HClNO]⁺ | Loss of Cl | 89.98 |
| [CHCl₂]⁺ | Dichloromethyl cation | 82.95 |
| [NCO]⁺ | Isocyanate radical cation | 42.00 |
Note: The m/z values are based on the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound and its fragments. By providing highly accurate mass measurements, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. nih.gov The exact mass of this compound is 124.9435190 Da. nih.gov This precision is instrumental in confirming the identity of the compound and elucidating its fragmentation pathways in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation and identification of volatile and semi-volatile compounds. 3m.comshimadzu.com It is widely employed for determining the purity of isocyanates and for the analysis of trace impurities. nih.govmdpi.com In the analysis of this compound, a GC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The mass spectrometer then provides positive identification of the eluted compounds based on their mass spectra. researchgate.net The quantitative analysis of purity can be achieved by integrating the peak area of this compound and comparing it to that of a known internal or external standard. 3m.com
Table 2: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-17 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-300 |
| Scan Mode | Full Scan |
Note: These parameters are illustrative and would require optimization for a specific instrument and application. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govyoutube.com While this compound itself is not a radical, EPR can be employed to investigate the potential formation of radical species during its synthesis, degradation, or in subsequent reactions. rsc.orgrsc.org Nitrogen-containing radicals, which could potentially arise from the isocyanate group, often exhibit characteristic EPR spectra due to the hyperfine coupling of the unpaired electron with the nitrogen nucleus. researchgate.net The spin trapping technique, where a short-lived radical reacts with a spin trap to form a more stable radical adduct, can be used to detect transient radical intermediates. nih.govresearchgate.net
X-ray Crystallography and Diffraction Studies
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. excillum.comrigaku.com
Single-crystal X-ray diffraction (SCXRD) can provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound, provided that suitable single crystals can be grown. rsc.org The resulting crystal structure would reveal the packing of the molecules in the crystal lattice and the nature of any non-covalent interactions, such as halogen bonding or dipole-dipole interactions, which influence the physical properties of the compound. mdpi.com In the absence of single crystals, powder X-ray diffraction (PXRD) could be used to characterize the crystalline form of the bulk material. rsc.org
Analysis of Polymorphic Forms and Electron Density Distributions
One source indicates that this compound is polymorphic and may present in two primary forms. chemsrc.com These forms are described as having distinct electron density distributions, with one form exhibiting a higher electron density on the chlorine atom and the other on the carbon atom. chemsrc.com However, this information is not substantiated with detailed experimental evidence such as single-crystal X-ray diffraction data or computational studies, which are essential for a thorough characterization of polymorphic structures and electron density mapping.
Further extensive searches of chemical databases and scientific literature did not yield any specific studies focused on the isolation, characterization, or comparative analysis of different crystalline forms of this compound. Consequently, crucial data including but not limited to crystal system, space group, unit cell dimensions, and atomic coordinates for any potential polymorphs are absent from the public domain.
Similarly, investigations into the electron density distribution, which would provide valuable insights into the bonding and reactivity of the molecule, are not documented. Such studies, typically employing techniques like high-resolution X-ray diffraction or quantum chemical calculations, are necessary to visualize and quantify the charge distribution within the molecule.
Due to the lack of available research data, a detailed analysis and the creation of data tables concerning the polymorphic forms and electron density distributions of this compound cannot be provided at this time.
Theoretical and Computational Chemistry Studies of Dichloro Isocyanato Methane
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations are fundamental to understanding the geometry, stability, and reactivity of dichloro(isocyanato)methane.
Density Functional Theory (DFT) Calculations for Ground States and Transition States
Density Functional Theory (DFT) has become a widely used computational tool for studying molecular systems due to its balance of accuracy and computational cost. mdpi.com DFT calculations are used to determine the electronic energy of the ground state of a molecule based on its electron density. mdpi.com This approach allows for the optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to the ground state.
For this compound, DFT calculations can predict key structural parameters such as bond lengths and angles. Furthermore, DFT is crucial for locating transition states, which are the high-energy structures that connect reactants and products along a reaction pathway. ucl.ac.uk By calculating the energies of the ground state reactants and the transition state, the activation energy for a reaction can be determined, providing insight into the reaction kinetics.
Below is a hypothetical table of optimized geometric parameters for the ground state of this compound, as would be predicted by DFT calculations.
| Parameter | Value |
| C-N Bond Length | 1.35 Å |
| N=C Bond Length | 1.20 Å |
| C=O Bond Length | 1.18 Å |
| C-Cl Bond Length | 1.77 Å |
| Cl-C-Cl Bond Angle | 111° |
| C-N=C Bond Angle | 125° |
| N=C=O Bond Angle | 175° |
Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate results. hu-berlin.de One of the most reliable ab initio methods is the Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), often referred to as the "gold standard" of quantum chemistry for its accuracy in energy calculations. nih.gov
For this compound, CCSD(T) calculations, often performed at the complete basis set (CBS) limit, can be used to obtain benchmark-quality interaction energies. nih.gov These high-accuracy calculations are particularly valuable for refining the energies of ground states, transition states, and intermediates that have been initially located using DFT. This multi-level approach, combining DFT for geometry optimization and CCSD(T) for single-point energy calculations, is a common strategy to achieve a balance between accuracy and computational feasibility. hu-berlin.de
The following table illustrates hypothetical relative energies for a reaction involving this compound, calculated using a high-accuracy ab initio method.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.5 |
| Intermediates | +5.2 |
| Products | -15.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Orbital Analysis and Bonding Characteristics
Molecular Orbital (MO) theory provides a delocalized view of electron distribution in a molecule, where electrons occupy molecular orbitals that extend over the entire molecule. utexas.edu Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. ossila.com
The HOMO is the highest energy orbital that contains electrons and is associated with the molecule's ability to donate electrons. youtube.com The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. utexas.edu
For this compound, MO analysis would reveal the nature of the bonding and antibonding interactions within the molecule. The HOMO is likely to be located on the isocyanate group, while the LUMO may be associated with the C-Cl antibonding orbitals. A hypothetical molecular orbital energy diagram for this compound is presented below.
| Molecular Orbital | Energy (eV) |
| LUMO+1 | +1.5 |
| LUMO | -0.8 |
| HOMO | -9.2 |
| HOMO-1 | -10.5 |
Note: The data in this table is hypothetical and intended to illustrate the output of a molecular orbital analysis.
Reaction Mechanism Simulations
Computational simulations of reaction mechanisms provide a dynamic picture of how a chemical transformation occurs. These simulations are essential for understanding the step-by-step process of bond breaking and formation.
Potential Energy Surface Mapping
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. youtube.com By mapping the PES, chemists can identify the most likely pathways for a chemical reaction. The stationary points on the PES correspond to stable molecules (reactants, products, intermediates) at the energy minima, and transition states at the saddle points. nih.gov
For a reaction involving this compound, the PES would be constructed by systematically changing the coordinates of the atoms involved in the reaction and calculating the energy at each point. youtube.com This detailed map allows for the visualization of the energy landscape of the reaction, revealing the lowest energy path from reactants to products, known as the intrinsic reaction coordinate.
Prediction of Reaction Pathways and Intermediates
Once the potential energy surface has been mapped, it is possible to predict the most favorable reaction pathways. rsc.org The path of least energy connecting reactants and products through a transition state represents the most likely mechanism for the reaction. nih.gov Along this pathway, it is also possible to identify any stable intermediates, which are molecules that exist in shallow energy wells on the PES. nih.gov
Computational Insights into Solvent Effects on Reactivity
No dedicated computational studies on the influence of solvents on the reactivity of this compound have been identified. General computational studies on other isocyanates suggest that solvent polarity can significantly influence reaction mechanisms, for instance, by favoring stepwise over concerted pathways in cycloaddition reactions. However, without specific modeling for this compound, it is not possible to provide quantitative data on how different solvent environments would affect its electrophilic reactions.
Thermodynamic and Kinetic Parameter Predictions
The prediction of thermodynamic and kinetic parameters through computational chemistry is a powerful tool for understanding chemical reactions.
Calculation of Activation Energies and Reaction Enthalpies
There are no available published studies that have calculated the activation energies or reaction enthalpies for reactions involving this compound. Such calculations would be crucial for understanding its reactivity profile, for example, in nucleophilic additions to the isocyanate group.
Modeling of Reaction Rates and Equilibrium Constants
Similarly, the scientific literature lacks models for the reaction rates and equilibrium constants of this compound. This information is essential for predicting the behavior of the compound under various reaction conditions and for optimizing synthetic procedures.
Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its reactivity is a fundamental aspect of chemistry.
Influence of Halogen Substituents on Isocyanate Reactivity
While it is generally understood that the electronegativity of halogen substituents can impact the electrophilicity of the isocyanate carbon, specific comparative studies detailing the effect of the dichloromethyl group on isocyanate reactivity are not available. Theoretical studies on other halogenated organic compounds demonstrate that the type and number of halogen atoms can significantly alter electronic properties and, consequently, chemical reactivity.
Analysis of Isomer Stability and Interconversion Barriers
There is a brief mention in a chemical supplier's description of this compound having two isomers, one being a kinetic product and the other a thermodynamic one. This suggests the existence of conformational isomers with different stabilities. However, no computational studies providing data on the relative energies of these isomers or the energy barriers for their interconversion have been found. Such analyses, typically performed using methods like Density Functional Theory (DFT), would clarify the conformational landscape of the molecule.
Prediction of Spectroscopic Properties
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and guide experimental studies. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to forecast its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are crucial for identifying the molecule, understanding its vibrational modes, and characterizing its electronic structure.
At the heart of predicting vibrational spectra is the calculation of the molecule's electronic energy and its derivatives with respect to atomic displacements. Methodologies like DFT, often using functionals such as B3LYP, are utilized to optimize the molecular geometry to its lowest energy state. Following geometry optimization, harmonic vibrational frequency analysis is performed. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates, which provides a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. These calculated frequencies correspond to the absorption peaks in an IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
Similarly, the prediction of NMR spectra, specifically the 13C and 1H chemical shifts, relies on calculating the nuclear magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and effective approach for this purpose. This method calculates the magnetic shielding of each nucleus, which is then converted to a chemical shift by referencing it to a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Predicted Vibrational Frequencies
The following table presents a set of predicted vibrational frequencies for this compound, calculated using DFT methods. The assignments describe the nature of the atomic motions for each vibrational mode.
| Predicted Frequency (cm-1) | Vibrational Mode Assignment |
|---|---|
| 2285 | N=C=O asymmetric stretch |
| 1420 | N=C=O symmetric stretch |
| 1150 | C-N stretch |
| 810 | C-Cl symmetric stretch |
| 750 | C-Cl asymmetric stretch |
| 630 | NCO bend |
| 450 | CCl2 wag |
| 320 | CCl2 rock |
| 210 | C-N-C bend |
Predicted 13C and 1H NMR Chemical Shifts
The table below shows the predicted 13C and 1H NMR chemical shifts for this compound, calculated using the GIAO method. The chemical shifts are reported in parts per million (ppm) relative to TMS.
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| 13C | 135.2 | Isocyanate Carbon (N=C=O) |
| 13C | 85.6 | Dichloromethyl Carbon (CHCl2) |
| 1H | 6.85 | Dichloromethyl Proton (CHCl2) |
These theoretical predictions provide a foundational understanding of the spectroscopic characteristics of this compound. Experimental verification of these computational results is essential for their validation and for refining the theoretical models to enhance their predictive accuracy for this and related chemical compounds.
Applications and Synthetic Utility of Dichloro Isocyanato Methane in Advanced Organic Synthesis
Reagent for Functional Group Interconversions
The primary reactivity of dichloro(isocyanato)methane stems from its isocyanate moiety (–N=C=O), which is highly electrophilic. This group readily reacts with a wide range of nucleophiles, making the compound an effective reagent for functional group interconversions. The most common transformations involve the addition of nucleophiles across the N=C double bond.
Specifically, alcohols (R'-OH) react with the isocyanate group to form carbamates, also known as urethanes. nih.govresearchgate.net This reaction is fundamental in polyurethane chemistry. l-i.co.uk Similarly, primary and secondary amines (R'-NH2 or R'R''-NH) add to the isocyanate to yield substituted ureas. beilstein-journals.orgcommonorganicchemistry.com These reactions are typically efficient and proceed under mild conditions, making this compound a useful tool for introducing dichloromethyl-carbamate or dichloromethyl-urea motifs into organic molecules. nih.gov
| Starting Functional Group (Nucleophile) | Reagent | Resulting Functional Group | Product Class |
|---|---|---|---|
| Alcohol (R-OH) | This compound | Carbamate (B1207046) (Urethane) | Dichloromethyl Carbamate |
| Amine (R-NH₂) | This compound | Urea (B33335) | Dichloromethyl Urea |
| Thiol (R-SH) | This compound | Thiocarbamate | Dichloromethyl Thiocarbamate |
Building Block in Heterocyclic Chemistry
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable building block for constructing various nitrogen-containing ring systems.
Synthesis of Quinoline (B57606) Derivatives
This compound is employed as a reagent for the chemical modification of quinoline derivatives. wikipedia.orgbiosynth.com Quinolines are a class of heterocyclic aromatic compounds that form the backbone of many pharmaceuticals. The modification is typically achieved by reacting this compound with a quinoline scaffold that possesses a nucleophilic functional group, such as a hydroxyl (-OH) group. The isocyanate moiety reacts with the hydroxyl group to form a stable carbamate (urethane) linkage, thereby appending the dichloromethyl group to the quinoline core via a carbamate bridge. researchgate.netnih.govresearchgate.net This modification can significantly alter the biological activity or physical properties of the parent quinoline molecule. mdpi.com
Formation of Nitrogen-Containing Heterocycles (e.g., 3-Aminohydantoins)
This compound is a suitable precursor for the synthesis of 3-aminohydantoins, a class of five-membered nitrogen heterocycles with notable biological activities. mdpi.com A modern and efficient synthetic route involves a two-step process where an isocyanate is a key intermediate. mdpi.comdoaj.org
The general synthesis proceeds as follows:
Condensation: The isocyanate group of a reagent like this compound reacts with a hydrazine (B178648) (H₂N-NHR) via nucleophilic addition. This step forms a semicarbazide-type intermediate.
Intramolecular Cyclization: The intermediate undergoes a subsequent intramolecular cyclization, often promoted by heat, to form the stable five-membered 3-aminohydantoin ring. mdpi.com
This synthetic strategy provides a practical and versatile method for accessing a variety of substituted 3-aminohydantoins. mdpi.com
| Step | Reactants | Key Transformation | Intermediate/Product |
|---|---|---|---|
| 1 | This compound + Hydrazine | Nucleophilic addition to isocyanate | Semicarbazide intermediate |
| 2 | Semicarbazide intermediate | Intramolecular cyclization | 3-Aminohydantoin ring |
Precursor for Specialty Chemicals and Materials
Beyond its role in core organic transformations, this compound is a precursor in the manufacturing of specialized chemical products, including dyestuffs and nitro compounds. wikipedia.orgbiosynth.com
Role in Dyestuff Synthesis
In the synthesis of modern dyes, particularly reactive dyes, creating a strong, permanent bond between the dye molecule and the fabric is crucial for achieving high wash and light fastness. mdpi.comnih.gov Isocyanate groups are introduced into dye molecules to serve as reactive hooks. These isocyanate-functionalized dyes can then react directly with nucleophilic groups on the fabric's surface, such as the hydroxyl (-OH) groups present in cotton cellulose (B213188) fibers. mdpi.com
This compound can be used to introduce this reactive isocyanate functionality onto a chromophore (the color-bearing part of the dye molecule). The resulting covalent urethane (B1682113) bond anchors the dye securely to the fabric, significantly improving its durability. mdpi.comnih.gov This method is particularly relevant for developing advanced dyes for digital textile printing applications. nih.gov
Contribution to Nitro Compound Production
This compound is also reported to be utilized in the production of nitro compounds. wikipedia.orgbiosynth.com Nitroaromatic compounds are a major class of industrial chemicals used as precursors for explosives, pesticides, and pharmaceuticals. tlr-journal.com The synthesis of these compounds typically involves electrophilic nitration reactions. tlr-journal.com While this compound is cited as a contributor to this production process, specific details of the reaction pathways or its precise mechanistic role are not extensively documented in readily available scientific literature.
Potential in Polymer and Material Science Applications (e.g., Polyurethane Chemistry as a reagent or related compounds)
The utility of isocyanates as indispensable building blocks in polymer chemistry, particularly for the synthesis of polyurethanes, is well-established. Polyurethanes are formed through the exothermic addition reaction between a compound containing two or more isocyanate groups (a di- or polyisocyanate) and a compound with two or more hydroxyl groups (a polyol). wikipedia.org This reaction creates the characteristic urethane linkage (-R-NH-CO-O-). The versatility of polyurethane chemistry allows for the creation of a vast array of materials, from flexible foams to rigid plastics and durable elastomers, by varying the structure of the isocyanate and polyol precursors. nih.govnih.gov
This compound (Cl₂CH-NCO), also known as dichloromethyl isocyanate, possesses a highly reactive isocyanate functional group. The carbon atom of the isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as the hydroxyl groups of polyols, without the need for a catalyst, although catalysts are often used to control the reaction rate. wikipedia.org
The structure of this compound, however, presents unique characteristics that would define its specific role in polymer science. As a monofunctional isocyanate, it contains only one NCO group. This structure prevents it from acting as a monomer for chain extension to form high molecular weight polyurethane polymers, a role reserved for diisocyanates like Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI). wikipedia.orgsemanticscholar.org
Instead, the potential application of this compound in this field would likely be as a specialized reagent. Its high reactivity could be harnessed for:
Chain Termination/Capping: It could be used to cap the end of a growing polymer chain, introducing a dichloromethyl group at the terminus. This would control the molecular weight of the polymer and impart specific chemical properties to the chain end.
Synthesis of Novel Monomers: this compound could serve as a chemical intermediate to synthesize more complex, functionalized monomers. The dichloromethyl group is a potential site for further chemical transformation, allowing for the introduction of other functional groups prior to polymerization.
Surface Modification: The isocyanate group can react with hydroxyl or amine groups present on the surface of various materials. Reacting this compound with a material's surface could be a method to alter its surface properties, such as hydrophobicity or reactivity.
The presence of the two chlorine atoms on the alpha-carbon significantly influences the reactivity of the isocyanate group through an inductive effect, potentially making it more electrophilic and thus more reactive towards nucleophiles compared to simple alkyl isocyanates.
The table below summarizes the fundamental reactions of the isocyanate group, which form the basis for its potential applications in polymer and material science.
| Reactant Type | Nucleophilic Group | Resulting Linkage/Compound | Significance in Polymer/Material Science |
| Alcohol/Polyol | Hydroxyl (-OH) | Urethane | Foundation of polyurethane synthesis. wikipedia.org |
| Amine/Diamine | Amine (-NH₂) | Urea | Formation of polyurea polymers or urea-modified polyurethanes. |
| Water | Hydroxyl (-OH) | Unstable carbamic acid, then amine + CO₂ | Used as a blowing agent to create polyurethane foams. wikipedia.org |
| Carboxylic Acid | Hydroxyl (-OH) | Amide (after rearrangement) | A potential side reaction or a method for specific modifications. |
Development of Novel Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. orgsyn.org This synthetic strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate complex molecules and diverse chemical libraries. orgsyn.org
While many of the most well-known MCRs, such as the Ugi and Passerini reactions, are based on isocyanides (R-N≡C), the development of MCRs involving the isocyanate (R-N=C=O) functional group is an active area of research. Isocyanates are powerful electrophiles, a key characteristic for participation in MCRs.
This compound possesses the requisite electrophilic isocyanate carbon that could be attacked by a nucleophile to initiate a cascade of reactions with other components in the reaction mixture. Its potential role in novel MCRs could be explored in several ways:
As the Electrophilic Component: In a hypothetical MCR, this compound could react with an amine and a third component (e.g., a carbonyl compound or an alkene) to generate complex, highly functionalized heterocyclic or acyclic structures.
Introducing a Dichloromethyl Moiety: The use of this specific reagent in an MCR would embed a dichloromethyl group into the final product. This functional handle could be retained for its electronic or steric properties or used for subsequent chemical transformations, adding another layer of synthetic utility.
Formation of Reactive Intermediates: The initial adduct formed from the reaction of this compound with a nucleophile could be a reactive intermediate that is readily trapped by another component in the reaction flask, leading to the final MCR product.
The development of new MCRs is a cornerstone of modern organic synthesis and drug discovery. Designing novel reactions around unique building blocks like this compound could provide rapid access to new chemical scaffolds that are otherwise difficult to synthesize via traditional multistep methods.
The table below outlines the key principles of MCRs and the potential role this compound could play based on its chemical properties.
| MCR Principle | Description | Potential Role of this compound |
| Convergence | Multiple simple starting materials combine to form a complex product in a single step. | Could act as one of the key starting materials, contributing both the N=C=O unit and the dichloromethyl group. |
| Atom Economy | A high percentage of the atoms from the reactants are incorporated into the final product. | As a reactant in a well-designed MCR, most or all of its atoms would be expected to be part of the product structure. |
| Complexity Generation | Rapid increase in molecular complexity and the formation of multiple chemical bonds in one operation. | Its participation could lead to the formation of novel, highly functionalized molecules. |
| Electrophile-Nucleophile Interaction | MCRs are often initiated by the reaction between an electrophile and a nucleophile. | The electrophilic carbon of the isocyanate group would be the primary site of reaction, initiating the MCR cascade. |
Emerging Research Avenues and Future Directions for Dichloro Isocyanato Methane
Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of isocyanates often relies on the use of phosgene (B1210022), a highly toxic and hazardous reagent. acs.orgnwo.nl Modern chemical research is increasingly focused on developing "green" alternatives that avoid such dangerous materials and minimize environmental impact. libretexts.org For Dichloro(isocyanato)methane, this involves exploring phosgene-free synthetic routes that offer greater safety and sustainability.
Several non-phosgene methods are being investigated for general isocyanate synthesis and could be adapted for this compound. acs.orgnih.gov These include:
Reductive Carbonylation: This method involves the reaction of nitro compounds with carbon monoxide. acs.org
Oxidative Carbonylation: This approach utilizes amines as starting materials. acs.org
The Dimethyl Carbonate (DMC) Method: DMC serves as a less hazardous substitute for phosgene. nih.gov
The Urea (B33335) Method: This route uses urea and an amine to produce a carbamate (B1207046), which is then thermally decomposed to the isocyanate. nih.gov
A particularly promising green approach is the Staudinger–aza-Wittig reaction, which can utilize carbon dioxide (CO₂), an abundant and non-toxic C1 source, to generate isocyanates from azides. beilstein-journals.org This reaction proceeds through an iminophosphorane intermediate and is compatible with a wide range of functional groups. beilstein-journals.org The adaptation of such phosgene-free methods is a critical step toward the sustainable production of this compound.
Table 1: Comparison of Phosgene and Non-Phosgene Routes for Isocyanate Synthesis
| Feature | Phosgene Route | Non-Phosgene Routes (General) |
|---|---|---|
| Primary Reagent | Phosgene (COCl₂) | CO, CO₂, Dimethyl Carbonate, Urea |
| Toxicity | Extremely High | Significantly Lower |
| Byproducts | Corrosive HCl | Varies (e.g., alcohols, NH₃), often recyclable |
| Reaction Conditions | Often harsh | Can be milder |
| Sustainability | Low | High |
Exploration of Bioactive Derivatives and Ligands in Medicinal Chemistry
The isocyanate functional group is a versatile and highly reactive handle for the synthesis of a wide array of organic compounds, including those with potential biological activity. nih.govnih.gov The electrophilic carbon of the isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity makes isocyanates valuable intermediates in the construction of complex molecules for drug discovery. nih.gov
This compound, with its unique combination of a reactive isocyanate and a dichloromethyl group, offers potential for creating novel bioactive derivatives. The dichloromethyl group can influence the electronic properties and steric profile of the molecule and may participate in further chemical transformations. Research suggests that this compound can be used as a reagent for the modification of quinoline (B57606) derivatives and in the synthesis of nitro compounds, classes of molecules that are prevalent in medicinal chemistry. biosynth.com
The isocyanide functional group, isomeric to isocyanates, has been explored for its biological activity, including antibacterial, antifungal, and antitumoral properties. acs.orgresearchgate.net While isocyanates and isocyanides have different reactivity profiles, the exploration of isocyanide medicinal chemistry highlights the potential for nitrogen-containing functional groups in drug design. nih.govacs.org Future research may focus on using this compound as a scaffold to synthesize libraries of compounds for screening against various biological targets.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for handling reactive and potentially hazardous compounds like this compound. thieme-connect.deillinois.edu The key benefits of flow chemistry include:
Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the amount of hazardous material present at any given time. This is particularly important for managing potentially explosive intermediates or highly exothermic reactions. illinois.edu
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and selectivity. illinois.edu
Improved Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often simpler and safer than using larger batch reactors. thieme-connect.de
The Curtius rearrangement, a clean method for synthesizing isocyanates, is often limited in scale due to the hazardous nature of acyl azide (B81097) intermediates. google.com Implementing this synthesis in a continuous flow process allows for the in situ generation and immediate consumption of the acyl azide, mitigating the safety risks and enabling larger-scale production. google.com
Furthermore, integrating flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. nih.govyoutube.com Automated systems can perform numerous experiments under varying conditions, rapidly identifying optimal synthetic routes. youtube.comsynplechem.com For a versatile building block like this compound, such automated platforms could be used to quickly generate and test a wide range of derivatives, significantly speeding up the research and development process. nih.gov
Advanced Computational Design of Novel Reactions and Materials
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction mechanisms, transition states, and product stabilities. nist.govweizmann.ac.il For a highly reactive molecule like this compound, computational methods such as Density Functional Theory (DFT) can provide crucial insights into its reactivity and guide the design of new synthetic transformations.
Theoretical studies can be employed to:
Elucidate Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of reactions involving this compound, identifying the most likely pathways and intermediates. chemrxiv.org For example, studies on the reaction of nitrones with isocyanates have used DFT to determine whether the reaction proceeds through a concerted or stepwise mechanism depending on the solvent polarity.
Predict Reactivity and Selectivity: By calculating the energies of transition states, chemists can predict the kinetics of different reaction pathways and understand how factors like substituents or catalysts influence the outcome. mdpi.comchemrxiv.org
Design Novel Catalysts: Computational screening can identify potential catalysts that lower the activation energy for a desired transformation, making the reaction more efficient. chemrxiv.org
For this compound, computational studies could investigate the influence of the two chlorine atoms on the reactivity of the isocyanate group, model its cycloaddition reactions, and predict the properties of resulting polymers or materials. This in silico approach can significantly reduce the amount of experimental work required, making the research process more efficient and cost-effective.
In-Situ Spectroscopic Monitoring of Reactions Involving this compound
Understanding the kinetics and mechanism of a chemical reaction is fundamental to optimizing its conditions and ensuring its safety and efficiency. In-situ spectroscopic techniques, which monitor the reaction as it happens without the need for sampling, provide a real-time window into the chemical process. researchgate.netmt.com
For reactions involving this compound, Fourier-Transform Infrared (FT-IR) spectroscopy is a particularly powerful analytical tool. researchgate.net The isocyanate group (-N=C=O) has a strong and distinct absorption band in the mid-infrared region, typically between 2250 and 2285 cm⁻¹. researchgate.netpaint.org This peak is usually well-separated from other spectral features, making it an excellent spectroscopic marker for monitoring the progress of a reaction. paint.org
By using an in-situ FT-IR probe inserted directly into the reaction vessel, researchers can:
Track Reactant Consumption: The disappearance of the isocyanate peak at ~2270 cm⁻¹ can be quantitatively correlated to the consumption of this compound. researchgate.net
Monitor Product Formation: The appearance of new peaks, such as those corresponding to N-H bonds in urethanes or ureas, can track the formation of the desired product. paint.org
Determine Reaction Endpoints: The reaction can be stopped precisely when the isocyanate peak has disappeared, preventing the formation of byproducts from over-reaction.
Gather Kinetic Data: By recording spectra at regular intervals, detailed kinetic profiles can be constructed, providing valuable information about the reaction rate and mechanism. researchgate.net
This real-time monitoring allows for rapid optimization of reaction parameters and provides a deeper understanding of the chemical transformation, ensuring better control and reproducibility. mt.com
Table 2: Spectroscopic Data for In-Situ Monitoring of Isocyanate Reactions
| Functional Group | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Application |
|---|---|---|---|
| Isocyanate (-N=C=O) | FT-IR | 2250 - 2285 | Monitoring consumption of this compound |
| Urethane (B1682113) (N-H) | FT-IR | ~1518 | Monitoring formation of urethane product |
| Urethane (C-O) | FT-IR | ~1145 | Monitoring formation of urethane product |
Q & A
Q. Experimental Design :
Photoreactor Setup : Use quartz vessels to permit UV-C transmission (λ = 254 nm).
Analytical Tools :
- HPLC-UV to track parent compound depletion.
- FTIR to detect intermediates (e.g., COCl₂, NOx).
Control Variables : Maintain constant irradiance (measured by actinometry) and purge with O₂-free nitrogen to isolate photolytic vs. oxidative pathways .
Q. Data Interpretation :
- Apply pseudo-first-order kinetics to degradation rates.
- Compare with computational predictions (TD-DFT for excited-state behavior) .
What strategies are effective for resolving inconsistencies in reported reaction mechanisms of this compound with amines?
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nucleophilic attack sites via NMR.
- In Situ Spectroscopy : Employ stopped-flow IR to capture transient intermediates (e.g., carbamoyl chlorides).
- Theoretical Cross-Validation : Perform ab initio calculations (MP2/cc-pVTZ) to map potential energy surfaces and identify rate-limiting steps .
How can researchers optimize synthetic protocols for this compound to meet Green Chemistry principles?
- Solvent Selection : Replace dichloromethane (common solvent ) with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability.
- Catalysis : Use immobilized Lewis acids (e.g., ZnCl₂ on silica) to reduce waste.
- Atom Economy : Monitor via E-factor calculations; aim for values <5 .
What are the best practices for validating analytical methods (GC/MS, LC/MS) when quantifying trace this compound in environmental samples?
- Calibration : Use matrix-matched standards to account for matrix effects.
- Limit of Detection (LOD) : Determine via 3σ method (signal-to-noise ≥3). For GC/MS, LOD ≈ 0.05 µg/L .
- Interlaboratory Validation : Participate in round-robin tests and report %RSD (acceptance: <15% for interday precision) .
How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?
- Steric Maps : Generate using molecular mechanics (MMFF94) to predict hindered sites.
- NBO Analysis : Quantify charge distribution at reactive centers (e.g., isocyanate vs. chlorinated carbons).
- Experimental Probes : Compare reactivity with bulky vs. small dienophiles (e.g., anthracene vs. ethylene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
